molecular formula C17H16ClN3O3 B3032871 [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone CAS No. 6027-84-5

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B3032871
CAS No.: 6027-84-5
M. Wt: 345.8 g/mol
InChI Key: XLVWFHHYHJTKMW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The intermediate product is then reacted with benzoyl chloride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in the treatment of various diseases .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in the development of new drugs .

Industry

In the industrial sector, this compound and its derivatives are used in the development of agrochemicals and other products. Their unique chemical properties make them suitable for various applications, including herbicides and insecticides .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific derivative and its intended application .

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-15-12-14(21(23)24)6-7-16(15)19-8-10-20(11-9-19)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVWFHHYHJTKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387102
Record name STK148980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-84-5
Record name STK148980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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